molecular formula C7H5NO4 B14838515 3-Formyl-4-hydroxypyridine-2-carboxylic acid

3-Formyl-4-hydroxypyridine-2-carboxylic acid

Cat. No.: B14838515
M. Wt: 167.12 g/mol
InChI Key: ZVFUGTFIIWPXEM-UHFFFAOYSA-N
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Description

3-Formyl-4-hydroxypyridine-2-carboxylic acid is a pyridine derivative with the molecular formula C7H5NO4. This compound is characterized by the presence of a formyl group at the 3-position, a hydroxyl group at the 4-position, and a carboxylic acid group at the 2-position of the pyridine ring. It is a versatile compound with significant applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-4-hydroxypyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the formylation of 4-hydroxypyridine-2-carboxylic acid using formylating agents such as formic acid or formamide under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale formylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Formyl-4-hydroxypyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for chlorination.

Major Products:

    Oxidation: 3-Carboxy-4-hydroxypyridine-2-carboxylic acid.

    Reduction: 3-Hydroxymethyl-4-hydroxypyridine-2-carboxylic acid.

    Substitution: 3-Formyl-4-chloropyridine-2-carboxylic acid.

Scientific Research Applications

3-Formyl-4-hydroxypyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 3-Formyl-4-hydroxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-Hydroxypyridine-2-carboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

    4-Hydroxypyridine-2-carboxylic acid: Lacks the formyl group at the 3-position, affecting its chemical properties and reactivity.

    3-Formylpyridine-2-carboxylic acid: Lacks the hydroxyl group at the 4-position, altering its hydrogen bonding capabilities.

Uniqueness: 3-Formyl-4-hydroxypyridine-2-carboxylic acid is unique due to the presence of both formyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H5NO4

Molecular Weight

167.12 g/mol

IUPAC Name

3-formyl-4-oxo-1H-pyridine-2-carboxylic acid

InChI

InChI=1S/C7H5NO4/c9-3-4-5(10)1-2-8-6(4)7(11)12/h1-3H,(H,8,10)(H,11,12)

InChI Key

ZVFUGTFIIWPXEM-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C(C1=O)C=O)C(=O)O

Origin of Product

United States

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